![molecular formula C20H17N3O4 B2777169 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole CAS No. 2034352-96-8](/img/structure/B2777169.png)
3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole
Übersicht
Beschreibung
3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the bromination of benzo[d][1,3]dioxole using reagents such as N-bromosuccinimide (NBS) in the presence of a catalyst like copper(I) iodide (CuI) and a base such as potassium phosphate (K3PO4) in toluene.
Synthesis of the Oxadiazole Group: The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids under acidic conditions.
Coupling Reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the oxadiazole and pyrrolidine groups using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Bases: Sodium hydride (NaH), potassium carbonate (K2CO3)
Catalysts: Palladium(II) chloride (PdCl2), copper(I) iodide (CuI)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines.
Wissenschaftliche Forschungsanwendungen
Research indicates that derivatives of oxadiazoles, including this compound, exhibit significant antibacterial and anticancer properties. The presence of the benzodioxole carbonyl group is believed to enhance its biological activity by facilitating interactions with specific enzymes involved in cancer cell proliferation and microbial resistance.
Anticancer Applications
Several studies have investigated the anticancer properties of this compound:
- In vitro studies demonstrated that compounds containing oxadiazole moieties can inhibit cancer cell growth. For instance, one study reported an IC50 value of 2.69 µM against the SK-MEL-5 melanoma cell line, indicating promising antitumor activity .
Compound | Cell Line | IC50 (µM) |
---|---|---|
3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole | SK-MEL-5 | 2.69 ± 0.18 |
Sorafenib | SK-MEL-5 | 9.22 ± 0.81 |
This data suggests that the compound could be a viable candidate for further development as an anticancer agent.
Antimicrobial Properties
The compound's oxadiazole structure has been linked to antimicrobial activity. Research has shown that various oxadiazole derivatives can inhibit specific bacterial strains, making them potential candidates for developing new antibiotics .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that allow for further modifications to enhance biological activity. Common methods include cyclization reactions between hydrazides and carboxylic acids or acid chlorides .
Case Study 1: Anticancer Efficacy
A study published in Molecules explored the efficacy of various oxadiazole derivatives against melanoma cell lines. The results indicated that modifications to the oxadiazole structure could significantly enhance anticancer properties .
Case Study 2: Structure Activity Relationship (SAR)
Another investigation focused on the structure–activity relationship (SAR) of oxadiazoles revealed that specific substitutions on the phenyl ring could improve potency against cancer cells. The presence of electron-donating groups was found to be particularly beneficial .
Wirkmechanismus
The mechanism of action of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole involves several molecular targets and pathways:
Induction of Apoptosis: The compound induces apoptosis in cancer cells by causing cell cycle arrest at the S phase and triggering apoptotic pathways.
Interaction with Microtubules: It modulates microtubule assembly, leading to mitotic blockade and cell death.
Inhibition of Enzymes: The compound may inhibit specific enzymes involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d][1,3]dioxole Derivatives: Compounds like 5-(benzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)oxy)benzo[d][1,3]dioxole.
Oxadiazole Derivatives: Compounds such as (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one.
Pyrrolidine Derivatives: Compounds like 2-(benzo[d][1,3]dioxol-5-yl)ethan-1-amine.
Uniqueness
The uniqueness of 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole lies in its multi-functional structure, which combines the properties of benzo[d][1,3]dioxole, oxadiazole, and pyrrolidine. This combination enhances its potential as a versatile compound in various scientific applications.
Biologische Aktivität
The compound 3-[1-(2H-1,3-benzodioxole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is a synthetic organic molecule known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a unique combination of a pyrrolidine ring , a benzodioxole moiety , and a 5-phenyl-1,2,4-oxadiazole structure. The oxadiazole ring is particularly notable for its ability to interact with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions between appropriate hydrazides and carbonyl compounds. Key methods include:
- Formation of the Benzodioxole Moiety : Cyclization of catechol with formaldehyde.
- Synthesis of the Pyrrolidine Ring : Reaction of an amine with a carbonyl compound.
- Coupling Reactions : Combination of benzodioxole and pyrrolidine derivatives under specific conditions (e.g., using DMF as a solvent) to yield the final product .
Biological Activity
The biological activities associated with this compound are extensive. These include:
Anticancer Properties
Research indicates that compounds containing the oxadiazole framework exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cells such as MCF-7 (breast cancer) and U-937 (leukemia) with IC50 values comparable to established chemotherapeutics like doxorubicin .
Compound | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
5a | MCF-7 | 15.63 | Apoptosis induction via p53 activation |
6a | U-937 | 0.12 - 2.78 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The oxadiazole derivatives have also demonstrated potent antimicrobial properties against bacterial strains such as E. coli and C. albicans. The structure's lipophilicity enhances its ability to penetrate microbial membranes, leading to effective inhibition of growth .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer pathways or microbial metabolism.
- Receptor Interaction : The compound can bind to receptors or proteins that regulate cell proliferation and apoptosis .
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in drug discovery:
- A study reported that derivatives showed higher efficacy than standard treatments against leukemia cell lines, indicating their potential as novel anticancer agents .
- In vitro studies revealed that these compounds could selectively inhibit certain carbonic anhydrases linked to tumor growth, suggesting a dual role in cancer therapy and metabolic regulation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The synthesis involves multi-step protocols, including:
- Step 1: Formation of the pyrrolidinone core via cyclization reactions, using reagents like 2H-1,3-benzodioxole-5-carbonyl chloride.
- Step 2: Introduction of the oxadiazole ring via condensation of nitrile intermediates with hydroxylamine, followed by cyclization under reflux in dimethylformamide (DMF) or dichloromethane .
- Step 3: Microwave-assisted synthesis may improve yields (reported in analogs, achieving ~70–85% purity) .
Optimization Tips: Monitor reaction progress via TLC/HPLC. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. What spectroscopic techniques are critical for structural validation?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for the benzodioxole (δ 6.8–7.2 ppm for aromatic protons) and oxadiazole (δ 8.1–8.5 ppm) moieties .
- X-ray Crystallography: Resolve stereochemistry of the pyrrolidin-3-yl group (e.g., analog structures in show bond angles of 109.5° for sp³-hybridized carbons) .
- Mass Spectrometry: Confirm molecular weight (calc. ~420–450 g/mol) with ESI-MS or MALDI-TOF .
Q. What solvents and stability conditions are recommended for storage?
Methodological Answer:
- Solubility: DMSO or ethanol for biological assays; dichloromethane for synthetic steps .
- Stability: Store at –20°C under inert gas. Degradation studies on analogs show <5% decomposition over 6 months when protected from light/moisture .
Advanced Research Questions
Q. How can computational modeling predict biological targets or reactivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory potential, based on oxadiazole analogs in ).
- DFT Calculations: Analyze electron density maps (e.g., HOMO-LUMO gaps ~4.5 eV) to predict sites for electrophilic/nucleophilic attacks .
- MD Simulations: Assess stability of the benzodioxole-pyrrolidinone moiety in lipid bilayers (30–50 ns trajectories recommended) .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves: Test concentrations from 1 nM–100 µM to identify non-linear effects (e.g., hormesis observed in oxadiazole derivatives) .
- Assay Validation: Use orthogonal methods (e.g., Western blot + ELISA) to confirm target modulation. For example, anti-inflammatory effects in analogs were validated via COX-2 inhibition and TNF-α suppression .
- Control for Solvent Artifacts: Compare DMSO/ethanol vehicle effects on cellular viability .
Q. What strategies mitigate low yields in multi-step syntheses?
Methodological Answer:
- Byproduct Analysis: Use LC-MS to identify side products (e.g., hydrolysis of the oxadiazole ring under acidic conditions) .
- Catalyst Screening: Test Pd(PPh₃)₄ for coupling steps (yields improved from 40% to 72% in pyrazole-oxadiazole hybrids) .
- Microwave Assistance: Reduce reaction times from 24h to 2h for cyclization steps (e.g., 85% yield achieved in ) .
Q. How does the benzodioxole moiety influence pharmacokinetic properties?
Methodological Answer:
- LogP Studies: Measure octanol/water partitioning (predicted LogP ~2.5–3.0) to assess blood-brain barrier penetration .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., methylenedioxy groups are prone to demethylenation) .
- Plasma Protein Binding: Use equilibrium dialysis to quantify unbound fractions (analogs show 80–90% binding) .
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-20(14-6-7-16-17(10-14)26-12-25-16)23-9-8-15(11-23)18-21-19(27-22-18)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIRHLRQGGJHHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.